Cas no 80035-31-0 (Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside)

Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside structure
80035-31-0 structure
商品名:Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside
CAS番号:80035-31-0
MF:C27H27NO10
メガワット:525.50398850441
CID:985024
PubChem ID:11237799

Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside 化学的及び物理的性質

名前と識別子

    • Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside
    • Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl--D-glucopyranoside
    • BENZYL 2-DEOXY-2-PHTHALIMIDO-3,4,6-TRI-O-ACETYL-ß-D-GLUCOPYRANOSIDE, CERTIFIED REFERENCE MATERIAL
    • benzyl 2-deoxy-3,4,6-tri-O-acetyl-2-phthalimido-β-D-glucopyranoside
    • Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-Beta-D-glucopyranoside
    • BENZYL 2-DEOXY-2-PHTHALIMIDO-3,4,6-TRI-O-ACETYL-SS-D-GLUCOPYRANOSIDE
    • BENZYL 2-DEOXY-3,4,6-TRI-O-ACETYL-2-PHTHALIMIDO-SS-DGLUCOPYRANOSIDE
    • BENZYL 3,4,6-TRI-O-ACETYL-2-DEOXY-2-PHTHALIMIDO-B-D-GLUCOPYRANOSIDE
    • (2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-6-(benzyloxy)-5-(1,3-dioxoisoindolin-2-yl)tetrahydro-2H-pyran-3,4-diyl diacetate
    • [(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate
    • SCHEMBL9332848
    • ZBWDFGPGCXFUBR-XMPCBSOPSA-N
    • benzyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
    • Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-?-D-glucopyranoside
    • Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl- beta -D-glucopyranoside
    • [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate
    • F76041
    • (2R,3S,4R,5R)-2-(acetoxymethyl)-6-(benzyloxy)-5-(1,3-dioxoisoindolin-2-yl)tetrahydro-2H-pyran-3,4-diyl diacetate
    • 80035-31-0
    • CID 11237799
    • インチ: 1S/C27H27NO10/c1-15(29)34-14-21-23(36-16(2)30)24(37-17(3)31)22(27(38-21)35-13-18-9-5-4-6-10-18)28-25(32)19-11-7-8-12-20(19)26(28)33/h4-12,21-24,27H,13-14H2,1-3H3/t21-,22-,23-,24-,27-/m1/s1
    • InChIKey: ZBWDFGPGCXFUBR-XMPCBSOPSA-N
    • ほほえんだ: O([C@H]1[C@H](OC(=O)C)[C@@H](COC(=O)C)O[C@@H](OCC2C=CC=CC=2)[C@@H]1N1C(=O)C2C=CC=CC=2C1=O)C(=O)C

計算された属性

  • せいみつぶんしりょう: 525.16300
  • どういたいしつりょう: 525.16349606g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 38
  • 回転可能化学結合数: 11
  • 複雑さ: 892
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 135Ų

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 100-101°C
  • ふってん: 631.0±55.0 °C at 760 mmHg
  • フラッシュポイント: 335.4±31.5 °C
  • PSA: 134.74000
  • LogP: 1.95730
  • じょうきあつ: 0.0±1.8 mmHg at 25°C

Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside セキュリティ情報

Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594092-250mg
(2R,3S,4R,5R)-2-(acetoxymethyl)-6-(benzyloxy)-5-(1,3-dioxoisoindolin-2-yl)tetrahydro-2H-pyran-3,4-diyl diacetate
80035-31-0 98%
250mg
¥2373.00 2024-07-28
TRC
B234873-1g
Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside
80035-31-0
1g
$ 276.00 2023-04-18
Chemenu
CM268415-1g
Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl--D-glucopyranoside
80035-31-0 97%
1g
$636 2021-06-15
Apollo Scientific
BICL2108-5g
Benzyl 3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-?-D-glucopyranoside
80035-31-0
5g
£1049.00 2024-07-24
Aaron
AR005EAK-1g
Benzyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside
80035-31-0 97%
1g
$351.00 2025-02-17
Aaron
AR005EAK-250mg
Benzyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside
80035-31-0 97%
250mg
$140.00 2025-02-17
Apollo Scientific
BICL2108-1g
Benzyl 3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-?-D-glucopyranoside
80035-31-0
1g
£419.00 2025-02-22
Crysdot LLC
CD70000411-1g
β-D-Glucopyranoside, phenylmethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate
80035-31-0 97%
1g
$680 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594092-100mg
(2R,3S,4R,5R)-2-(acetoxymethyl)-6-(benzyloxy)-5-(1,3-dioxoisoindolin-2-yl)tetrahydro-2H-pyran-3,4-diyl diacetate
80035-31-0 98%
100mg
¥1186.00 2024-07-28
Alichem
A119001408-1g
β-D-Glucopyranoside, phenylmethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate
80035-31-0 97%
1g
$754.80 2023-09-01

Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide
1.2 -
2.1 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane
リファレンス
Reductive dephthalimidation: a mild and efficient method for the N-phthalimido deprotection during oligosaccharide synthesis
Dasgupta, Falguni; et al, Journal of Carbohydrate Chemistry, 1988, 7(3), 701-7

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ;  rt; overnight, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Design, synthesis, and antifouling activity of glucosamine-based isocyanides
Umezawa, Taiki ; et al, Marine Drugs, 2017, 15(7), 1-9

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Dichloromethane
1.2 Reagents: Indium trichloride
リファレンス
Synthesis of glycosides via indium(III) chloride mediated activation of glycosyl halide in neutral condition
Mukherjee, D.; et al, Tetrahedron, 2001, 57(36), 7701-7704

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  rt; 24 h, rt
リファレンス
Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis
Wasonga, Gilbert; et al, Journal of Carbohydrate Chemistry, 2013, 32(5-6), 392-409

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane
リファレンス
An easy preparation of 2-deoxy-2-phthalimido-β-D-gluco- and -α-L-rhamnopyranosides
Campos-Valdes, M. T.; et al, Journal of Carbohydrate Chemistry, 1987, 6(3), 509-13

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane
リファレンス
Reductive dephthalimidation: a mild and efficient method for the N-phthalimido deprotection during oligosaccharide synthesis
Dasgupta, Falguni; et al, Journal of Carbohydrate Chemistry, 1988, 7(3), 701-7

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: 1,2-Dichloroethane ;  30 min, rt; rt → 0 °C
1.2 Reagents: N-Iodosuccinimide ,  Trimethylsilyl triflate Solvents: Tetrahydrofuran ;  0 °C; 6 h, rt
1.3 Reagents: Triethylamine ;  neutralized, rt
リファレンス
Chemical synthesis of N-acetylglucosamine derivatives and their use as glycosyl acceptors by the Mesorhizobium loti chitin oligosaccharide synthase NodC
Kamst, E.; et al, Carbohydrate Research, 1999, 321(3-4), 176-189

Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside Raw materials

Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:80035-31-0)Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside
A864765
清らかである:99%
はかる:1g
価格 ($):253.0